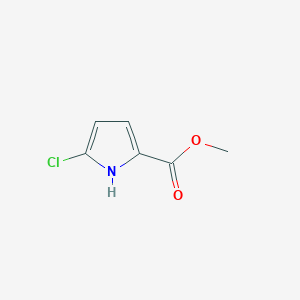

Methyl 5-chloro-1H-pyrrole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-chloro-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C6H6ClNO2 and a molecular weight of 159.57 . It is also known by other names such as 5-chloro-1H-Pyrrole-2-carboxylic acid methyl ester .

Synthesis Analysis

The synthesis of pyrrole derivatives, including this compound, can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the use of ruthenium-based pincer-type catalysts to synthesize substituted pyrroles via dehydrogenative alcohol functionalization reactions .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring substituted with a chlorine atom at the 5-position and a carboxylate group at the 2-position . The InChI code for this compound is 1S/C6H6ClNO2/c1-10-6(9)4-2-3-5(7)8-4/h2-3,8H,1H3 .Physical and Chemical Properties Analysis

This compound is a solid compound that should be stored in an inert atmosphere at 2-8°C . .Applications De Recherche Scientifique

Synthesis of α-Aminopyrrole Derivatives

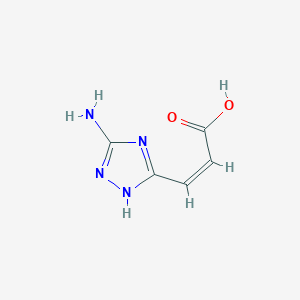

The use of methyl 5-chloro-1H-pyrrole-2-carboxylate in the synthesis of α-aminopyrrole derivatives demonstrates its utility in creating complex molecular structures. A study outlined a process for synthesizing methyl 5-aminopyrrole-3-carboxylates, leading to the formation of pyrrolo[1,2-a]pyrimidine-7-carboxylates and 2-diazo-2H-pyrrole-4-carboxylates. These compounds are valuable for their potential in intra/intermolecular azo coupling and carbenes to insert into CH and OH bonds under photolysis (Galenko et al., 2019).

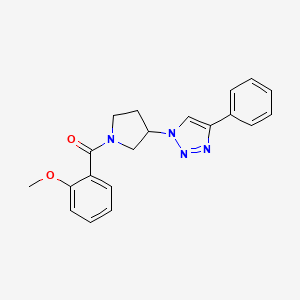

Crystal Engineering

In the realm of crystal engineering, this compound derivatives were utilized to create hexagonal and grid supramolecular structures. This work highlighted a novel supramolecular synthon of the pyrrole-2-carbonyl dimer, showcasing the compound's role in the self-assembly of crystal structures, further backed by density functional calculations (Yin & Li, 2006).

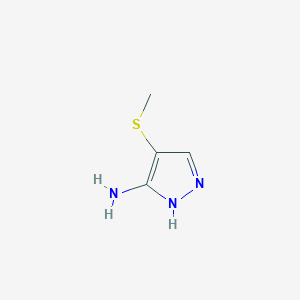

Antimicrobial Agents

Another study focused on the synthesis of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives to evaluate their in vitro antimicrobial activities. The synthesized compounds showed promising antibacterial and antifungal activities, indicating the potential of this compound derivatives as templates for designing new antimicrobial agents (Hublikar et al., 2019).

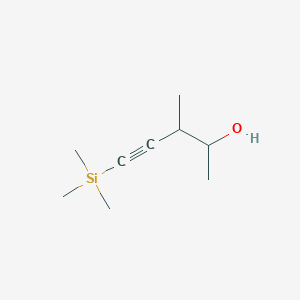

Moisture Property and Thermal Behavior in Tobacco

Research into humectants for tobacco products led to the synthesis of novel polyol pyrrole esters from glucosamine hydrochloride, involving pyrrole acid and esterification with polyol. These compounds, including variants of methyl 1H-pyrrole-2-carboxylate, demonstrated excellent hygroscopicity and moisturizing capacity, alongside favorable thermal properties for flavor release in tobacco products (Fan et al., 2023).

Safety and Hazards

The safety data sheet for Methyl 5-chloro-1H-pyrrole-2-carboxylate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

Mécanisme D'action

Target of Action

Methyl 5-chloro-1H-pyrrole-2-carboxylate is a type of indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , playing a significant role in cell biology . .

Mode of Action

Indole derivatives, in general, are known to interact with their targets, leading to various biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Pharmacokinetics

It’s worth noting that the compound’s solubility can significantly impact its bioavailability .

Result of Action

Indole derivatives have been reported to exhibit a wide range of biological activities .

Propriétés

IUPAC Name |

methyl 5-chloro-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-10-6(9)4-2-3-5(7)8-4/h2-3,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDKRRSLSSBHFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(Z)-2-(2-thienyl)ethenyl]-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2927376.png)

![2-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2927382.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2927384.png)

![5-Isobutyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester](/img/structure/B2927388.png)

![N'-[2-(4-chlorophenoxy)ethanimidoyl]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B2927389.png)

![N-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethyl]-6-fluoropyridazine-3-sulfonamide](/img/structure/B2927393.png)